N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-14-2-8-17(9-3-14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-12-15-4-6-16(22)7-5-15/h2-11H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICWUAXUJAFBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Profile
- Common Name : this compound
- CAS Number : 1251629-21-6
- Molecular Formula : CHFNO
- Molecular Weight : 407.4 g/mol
The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure suggests potential activity against certain enzyme pathways and receptor sites involved in neurological and inflammatory processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole and pyrazine moieties may allow for interactions with enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The fluorobenzyl group may enhance binding affinity to specific receptors, potentially modulating their activity.
Anticonvulsant Properties
Research has indicated that compounds similar to N-(4-fluorobenzyl)-2-acetamide show promising anticonvulsant effects. For instance, studies on related benzyl derivatives have demonstrated effective seizure control in animal models.
The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups at the benzyl position can enhance anticonvulsant activity, suggesting that N-(4-fluorobenzyl)-2-acetamide may possess similar properties.
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. The mechanism is likely mediated through the inhibition of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.
Case Studies and Research Findings
-
Anticonvulsant Activity Evaluation :
- A study evaluated the anticonvulsant properties of a series of N-benzyl derivatives. Results indicated that modifications at the benzyl position significantly influenced efficacy against seizures, with some compounds showing superior performance compared to traditional treatments like phenobarbital .
- Inflammation Studies :
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions typical of triazolo-pyrazine derivatives:
Core Formation : Condensation reactions to construct the triazolo[4,3-a]pyrazine core, often requiring anhydrous conditions and catalysts like Lewis acids .
Substitution : Introduction of the p-tolyloxy group at position 8 via nucleophilic aromatic substitution (e.g., using p-tolyl chloride under reflux in THF) .
Acetamide Linkage : Coupling the fluorobenzyl group to the core using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF at 60°C .
Key Conditions :
- Inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent choice (e.g., THF for substitution; DMF for coupling) .
Advanced: How can reaction yields be optimized during substitution at position 8?
Answer:
Yield optimization requires addressing steric and electronic challenges:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity during aryloxy substitution .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to balance reaction rate and side-product formation .
- Protective Groups : Temporarily protect reactive sites (e.g., acetamide NH) with Boc groups to prevent undesired side reactions .
Validation : Monitor intermediates via TLC and HPLC-MS to ensure step completion .
Basic: What analytical techniques validate the compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C₂₃H₂₀FN₅O₃) .
- XRD (if crystalline) : Resolves bond angles/lengths in the triazolo-pyrazine core .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay conditions or impurity interference:
- Reproducibility Checks : Re-test under standardized conditions (e.g., fixed pH, temperature) .
- Purity Reassessment : Use preparative HPLC to isolate >98% pure compound; re-evaluate activity .
- Mechanistic Studies : Perform molecular docking to identify binding site variations (e.g., COX-2 vs. kinase targets) .
Case Study : A related triazolo-pyrazine showed conflicting IC₅₀ values due to residual DMSO in assays; solvent-free testing resolved discrepancies .
Basic: What functional groups influence its pharmacological potential?
Answer:
Key groups include:
- Triazolo-pyrazine Core : Enhances π-π stacking with enzyme active sites (e.g., kinases) .
- Fluorobenzyl Group : Increases metabolic stability and membrane permeability via hydrophobic interactions .
- p-Tolyloxy Substituent : Modulates electron density, affecting receptor binding affinity .
Table: Structural Contributions
| Group | Role | Example Target |
|---|---|---|
| Triazole N | H-bond acceptor | Kinase ATP-binding pocket |
| Fluorine | Electron-withdrawing | CYP450 inhibition |
| Acetamide | Solubility modulator | Plasma protein binding |
Advanced: How to address low solubility in aqueous buffers during bioassays?
Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin inclusion complexes .
- pH Adjustment : Protonate/deprotonate acetamide group (pKa ~8.5) to enhance solubility .
- Surfactant Addition : Polysorbate 80 (0.01% w/v) improves dispersion without altering activity .
Validation : Dynamic light scattering (DLS) confirms nanoparticle formation in colloidal systems .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity Screening : Pre-test in vitro cytotoxicity (e.g., HepG2 cells) to establish safe handling thresholds .
- PPE Requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
- Waste Disposal : Incinerate at >800°C to avoid fluorinated byproducts .
Advanced: What strategies improve selectivity for a target enzyme over homologs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
